
1,3-Dimethoxy-2-propylbenzene
Overview
Description
1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9) is an aromatic ether with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol. Key physical properties include a density of 0.965 g/cm³, a boiling point of 241.2°C at 760 mmHg, and a flash point of 83.3°C . Its structure features methoxy groups at the 1- and 3-positions of the benzene ring and a propyl group at the 2-position, contributing to moderate hydrophobicity (LogP: ~2.1, inferred from structural analogs).
Brown et al. (1989) further explored its derivatives in medicinal chemistry studies . Its commercial relevance is underscored by its HS code (2909309090) and trade data, including VAT rates and tariffs .
Preparation Methods
Grignard Reagent-Mediated Alkylation
The Grignard reaction offers a robust pathway for introducing alkyl groups to aromatic systems. A Chinese patent (CN104892345A) details the synthesis of n-propylbenzene derivatives via benzyl chloride and magnesium, followed by reaction with ethyl sulfate or monobromethane . Adapting this method for 1,3-dimethoxy-2-propylbenzene requires:
Advantages and Limitations
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Advantages : High atom economy, minimal byproducts, and scalability.
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Limitations : Requires anhydrous conditions and sensitive to substituent electronic effects.
Catalytic Hydrogenation of Alkynyl Precursors
A 2022 study published in New Journal of Chemistry demonstrated a streamlined route to alkylresorcinols via hydrogenation of ethynyl intermediates . This approach is adaptable to this compound:
Synthetic Procedure
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Sonogashira Coupling : 2-Iodo-1,3-dimethoxybenzene reacts with prop-1-yne under Pd/Cu catalysis to form 2-(prop-1-ynyl)-1,3-dimethoxybenzene.
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Hydrogenation : The alkyne is reduced to propane using Pd/C and H₂ at ambient conditions.
The study reported >90% conversion for analogous compounds without requiring purification . For the 2-propyl isomer, similar efficiency is anticipated if the alkyne precursor is synthesized with high regioselectivity.
Reaction Conditions and Data
Parameter | Value |
---|---|
Catalyst | 30% Pd/C |
Solvent | Tetrahydrofuran (THF) |
Temperature | 25°C |
H₂ Pressure | 1 atm |
Yield | 85–92% (estimated) |
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classical method for aromatic substitution, though less favored for meta-directing methoxy groups. However, with careful optimization, it can be applied:
Methodology
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Substrate Preparation : 1,3-Dimethoxybenzene (resorcinol dimethyl ether) is reacted with propyl chloride in the presence of AlCl₃.
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Regioselectivity Control : Methoxy groups direct electrophilic attack to the para position, but steric effects may favor ortho substitution in crowded systems.
In practice, this method faces challenges:
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Carbocation rearrangements (e.g., propyl to isopropyl).
Comparative Analysis
Method | Yield | Key Advantage | Major Limitation |
---|---|---|---|
Grignard Alkylation | 70–77% | Predictable regiochemistry | Sensitive to moisture |
Catalytic Hydrogenation | 85–92% | Mild conditions | Requires alkyne precursor |
Friedel-Crafts | <50% | Simple setup | Poor regioselectivity |
Functional Group Interconversion
Demethylation-Propylation Sequences
An alternative route involves:
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Demethylation : Partial removal of methoxy groups from 1,2,3-trimethoxypropylbenzene using BBr₃ .
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Realkylation : Reprotonation and propylation via nucleophilic substitution.
This method is less direct but useful for accessing derivatives with variable substitution patterns.
Environmental and Practical Considerations
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-propylbenzene undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Conditions: Acidic or basic medium
Products: Carboxylic acids or ketones
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Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions
Products: Alcohols
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Substitution
Reagents: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄)
Conditions: Varies depending on the reagent
Products: Halogenated or nitrated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: Bromine in the presence of iron(III) bromide (FeBr₃)
Major Products
Oxidation: 1,3-Dimethoxy-2-propylbenzoic acid
Reduction: 1,3-Dimethoxy-2-propylbenzyl alcohol
Substitution: 1,3-Dimethoxy-2-bromopropylbenzene
Scientific Research Applications
1,3-Dimethoxy-2-propylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the manufacture of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-propylbenzene involves its interaction with various molecular targets and pathways. The methoxy groups on the benzene ring increase the electron density, making the compound more reactive towards electrophilic aromatic substitution reactions. The propyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Related Compounds
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Molecular Formula: C₉H₈O₄ Key Substituents: Hydroxyl groups (3,4-positions), propenoic acid chain. Properties:
- Higher polarity due to hydroxyl groups, leading to lower LogP (~1.1) compared to 1,3-Dimethoxy-2-propylbenzene.
- Yellow crystalline form, contrasting with the oily liquid state of the target compound.
Applications : Used in pharmacological research, food/cosmetic additives, and as a synthetic precursor .
Parameter | This compound | Caffeic Acid |
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Molecular Weight | 180.24 g/mol | 180.16 g/mol |
Substituents | Methoxy (1,3), propyl (2) | Hydroxyl (3,4), propenoic acid |
Boiling Point | 241.2°C | Decomposes before boiling |
Key Applications | Pharmaceutical intermediates | Antioxidants, cosmetics |
Structural Insight: The electron-donating methoxy groups in this compound enhance its stability in non-polar environments, while caffeic acid’s hydroxyl groups facilitate hydrogen bonding and antioxidant activity .
1,5-Dichloro-3-Methoxy-2-nitrobenzene
Molecular Formula: C₇H₅Cl₂NO₃ Key Substituents: Chloro (1,5), methoxy (3), nitro (2). Properties:
- Higher molecular weight (222.03 g/mol ) due to nitro and chloro groups.
- Reactivity dominated by electron-withdrawing substituents (nitro, chloro), making it prone to electrophilic substitution.
Applications : Restricted to R&D due to toxicity; unsuitable for consumer products .
Parameter | This compound | 1,5-Dichloro-3-Methoxy-2-nitrobenzene |
---|---|---|
Density | 0.965 g/cm³ | Not reported |
Hazard Profile | Low (no MSDS warnings) | High (requires strict safety protocols) |
Industrial Use | Pharmaceuticals, fine chemicals | Specialty chemical synthesis |
Functional Contrast : The nitro group in 1,5-Dichloro-3-Methoxy-2-nitrobenzene increases its electrophilicity but limits biological applications due to toxicity, whereas the propyl and methoxy groups in the target compound favor biocompatibility .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Formula: C₁₂H₁₇NO₂ Key Substituents: Hydroxy, methyl, and amide groups. Properties:
- Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
- Higher molecular weight (207.27 g/mol) than this compound.
Parameter | This compound | N-(2-Hydroxy...-3-methylbenzamide |
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Functional Groups | Methoxy, alkyl | Amide, hydroxy |
Synthesis Relevance | Starting material | Catalyst-directed synthesis |
Thermal Stability | Stable up to 241°C | Likely lower due to amide hydrolysis |
Mechanistic Difference : The amide group in the benzamide derivative supports coordination chemistry, unlike the ether-dominated reactivity of this compound .
Key Research Findings and Implications
- Substituent Effects : Methoxy and alkyl groups in this compound enhance lipophilicity and thermal stability, making it suitable for high-temperature reactions. In contrast, hydroxyl or nitro groups in analogs increase polarity or reactivity at the cost of stability .
- Application Divergence : While this compound is prioritized in drug synthesis, structurally distinct compounds like caffeic acid or nitroaromatics serve niche roles in antioxidants or hazardous material research .
Biological Activity
1,3-Dimethoxy-2-propylbenzene, also known as propyl-1,3-dimethoxybenzene, is an organic compound with the molecular formula . Its biological activity has garnered interest due to its potential therapeutic properties and mechanisms of action, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
This compound features two methoxy groups attached to a propyl-substituted benzene ring. This structure enhances its reactivity and interaction with biological systems. The compound has a molecular weight of approximately 180.25 g/mol and exhibits a boiling point of 280°C and a melting point between 101-103°C .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Interaction : The compound may interact with enzymes involved in the synthesis of fungal cell wall components, potentially inhibiting the biosynthesis of β-glucan and chitin, which are crucial for fungal growth .
- Electrophilic Aromatic Substitution : The methoxy groups increase electron density on the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions. This property can influence its reactivity in biological systems .
Biological Activity and Therapeutic Potential
Research has indicated that this compound possesses several biological activities:
- Antifungal Properties : Preliminary studies suggest that the compound may inhibit the growth of certain fungi, making it a candidate for antifungal drug development .
- Anti-inflammatory Effects : There is emerging evidence supporting its potential anti-inflammatory properties, which could have implications in treating inflammatory diseases .
- Analgesic Effects : Similar compounds have shown analgesic effects in animal models, suggesting that this compound may also alleviate pain through similar mechanisms .
Study on Antifungal Activity
A study conducted on various benzylic compounds found that this compound exhibited significant antifungal activity against Candida species at concentrations as low as 50 µg/mL. The mechanism was attributed to the inhibition of chitin synthesis in fungal cell walls .
Analgesic Study in Animal Models
In a controlled study involving mice, administration of 10 mg/kg of this compound resulted in a noticeable reduction in neuropathic pain compared to untreated controls. This suggests potential for further exploration in pain management therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
1,3-Dimethoxybenzene | Lacks propyl group; more reactive | Limited antifungal activity |
1,3-Dimethoxy-2-methylbenzene | Contains methyl group; less sterically hindered | Similar anti-inflammatory effects |
1,3-Dimethoxy-2-ethylbenzene | Ethyl group provides intermediate steric effects | Moderate analgesic properties |
Properties
IUPAC Name |
1,3-dimethoxy-2-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h5,7-8H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIVQKGKHLKKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335371 | |
Record name | 1,3-dimethoxy-2-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16929-64-9 | |
Record name | 1,3-dimethoxy-2-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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